REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([C:10]([O:12]CC)=O)=[N:4][CH:5]=[CH:6][C:7]=1[C:8]#[N:9].[NH3:15]>>[NH2:1][C:2]1[C:3]([C:10]([NH2:15])=[O:12])=[N:4][CH:5]=[CH:6][C:7]=1[C:8]#[N:9]
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=CC1C#N)C(=O)OCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
to evaporate
|
Type
|
CUSTOM
|
Details
|
the resulting product crystallised from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC=CC1C#N)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |